7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine
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Overview
Description
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary targets of 7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion . Furthermore, it curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The affected pathways involve the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial pathogenicity and invasion potential . By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms, thereby reducing their pathogenicity .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of biofilm formation and the reduction of cell surface hydrophobicity in Pseudomonas aeruginosa . These effects compromise the bacteria’s ability to adhere to surfaces and form biofilms, thereby reducing their pathogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 3,4-dimethylaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anti-cancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Its 3,4-dimethylphenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-3-5-13(7-11(10)2)20-16-14-6-4-12(17)8-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJDVBCFJOCCQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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